8-methoxy-N,N-dimethylquinoline-5-sulfonamide
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Overview
Description
8-methoxy-N,N-dimethylquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N,N-dimethylquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N,N-dimethylquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 8-methoxy-N,N-dimethylquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, thereby inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 8-methoxyquinoline-5-sulfonamide
- 8-hydroxyquinoline-5-sulfonamide
- 8-methoxy-N,N-dipropylquinoline-5-sulfonamide
Uniqueness
8-methoxy-N,N-dimethylquinoline-5-sulfonamide stands out due to its unique combination of the methoxy group at the 8-position and the dimethylamino group at the sulfonamide nitrogen. This structural feature enhances its biological activity and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
8-methoxy-N,N-dimethylquinoline-5-sulfonamide |
InChI |
InChI=1S/C12H14N2O3S/c1-14(2)18(15,16)11-7-6-10(17-3)12-9(11)5-4-8-13-12/h4-8H,1-3H3 |
InChI Key |
MELOUBDXOPOUSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
Origin of Product |
United States |
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